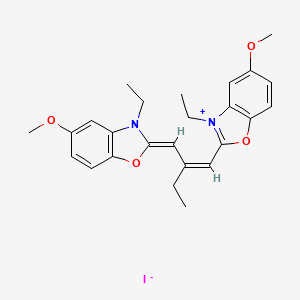
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide is a complex organic compound belonging to the benzoxazolium family. Benzoxazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound, in particular, is characterized by its unique structure, which includes multiple benzoxazole rings and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide typically involves multi-step organic reactions. The process may include:
Formation of Benzoxazole Rings: Starting with the appropriate aromatic precursors, benzoxazole rings are synthesized through cyclization reactions.
Alkylation and Methoxylation: Introduction of ethyl and methoxy groups through alkylation and methoxylation reactions.
Condensation Reactions: Combining the benzoxazole rings through condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions may produce various substituted benzoxazolium compounds.
Scientific Research Applications
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to produce biological effects.
Pathway Modulation: Influencing cellular pathways to achieve desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with a single benzoxazole ring.
Methoxybenzoxazole: Benzoxazole with methoxy groups.
Ethylbenzoxazole: Benzoxazole with ethyl groups.
Uniqueness
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide is unique due to its complex structure, which includes multiple benzoxazole rings, ethyl, and methoxy groups
Properties
CAS No. |
93838-97-2 |
|---|---|
Molecular Formula |
C25H29IN2O4 |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(2Z)-2-[(3-ethyl-5-methoxy-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-methoxy-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C25H29N2O4.HI/c1-6-17(13-24-26(7-2)20-15-18(28-4)9-11-22(20)30-24)14-25-27(8-3)21-16-19(29-5)10-12-23(21)31-25;/h9-16H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
VRRBHVVBCRFGKF-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C(=C/C1=[N+](C2=C(O1)C=CC(=C2)OC)CC)/C=C\3/N(C4=C(O3)C=CC(=C4)OC)CC.[I-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)OC)CC)C=C3N(C4=C(O3)C=CC(=C4)OC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


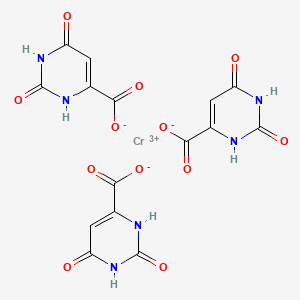
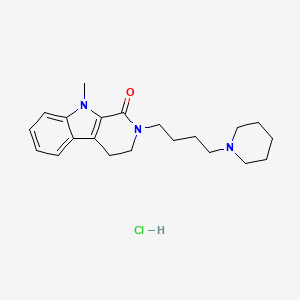
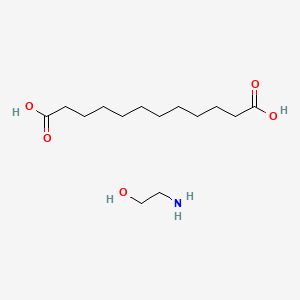
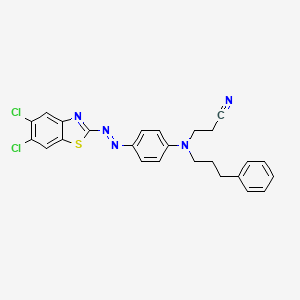

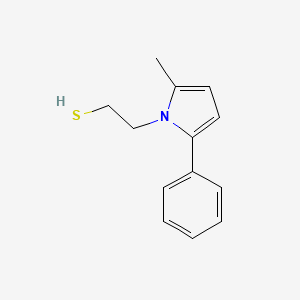
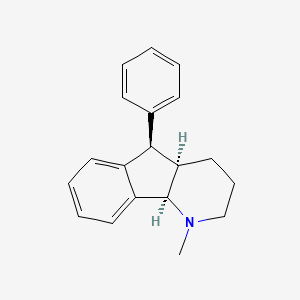
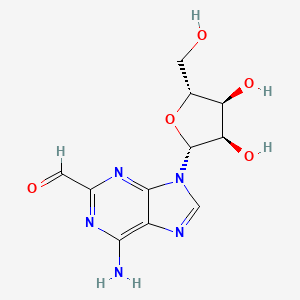
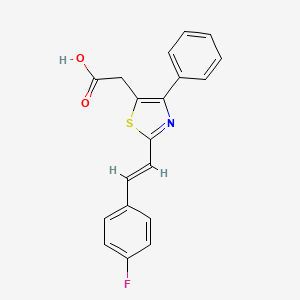
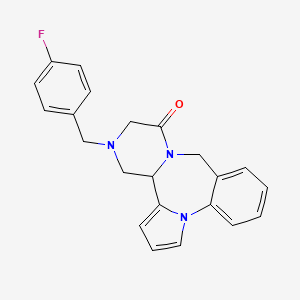

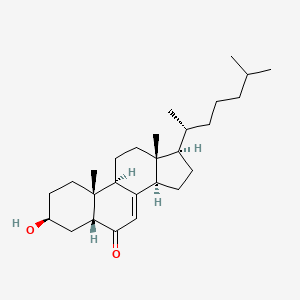
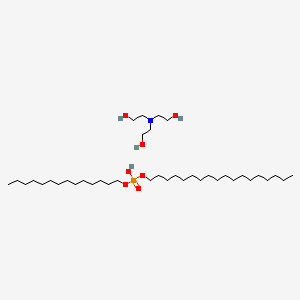
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)
